Methyl 2-ethylhexanoate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 2-ethylhexanoate involves the reaction of metals with a reaction mixture including a carboxylic acid, a low weight aliphatic alcohol, and an electroconductive additive under the action of electric current in an electrolyzer . The metal is introduced in the form of an anode, and is preferably lead or bismuth . The carboxylate is preferably 2-ethylhexanoic acid .Molecular Structure Analysis
The molecular structure of Methyl 2-ethylhexanoate is represented by the formula C9H18O2 . Its molecular weight is 158.2380 .Chemical Reactions Analysis
2-Ethylhexanoic acid, a related compound, undergoes aldol condensation of the aldehyde to give 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal . Oxidation of this aldehyde gives the carboxylic acid .Physical And Chemical Properties Analysis
Methyl 2-ethylhexanoate has a density of 0.9±0.1 g/cm3 . Its boiling point is 176.5±8.0 °C at 760 mmHg . The vapour pressure is 1.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 41.3±3.0 kJ/mol . The flash point is 59.4±8.3 °C . The index of refraction is 1.417 .Scientific Research Applications
Human Metabolism and Toxicology Methyl 2-ethylhexanoate and its metabolites have been studied in human metabolism, particularly as metabolites of phthalates found in contaminated food. The primary metabolic pathway involves beta-oxidation, with 3-oxo-2-ethylhexanoic acid identified as a major final urinary metabolite (Stingel et al., 2007).
Materials Science and Catalysts Methyl 2-ethylhexanoate derivatives, such as metal 2-ethylhexanoates, find extensive applications in materials science. They are used as precursors in various processes, including metal-organic syntheses, ring-opening polymerizations, and in the paint industry for their drying properties (Mishra et al., 2007).
Enzymatic Metabolism and Drug Interactions The enzymatic metabolism of methyl 2-ethylhexanoate in liver microsomes has been a subject of study, revealing insights into the role of cytochrome P450 enzymes in processing this compound and its interaction with various drugs (Pennanen et al., 1996).
Organic Synthesis and Chemistry Iron(III) 2-ethylhexanoate has been used as a catalyst in stereoselective Diels–Alder reactions, showing its utility in organic synthesis and the production of specific chemical compounds (Gorman et al., 1998).
Odor Threshold and Sensory Analysis The odor thresholds of various branched esters, including methyl 2-ethylhexanoate, have been determined, highlighting its relevance in food science and technology (Takeoka et al., 1995).
Chemical Process Engineering Studies in chemical engineering have explored the hydrogenation process of related compounds, such as 2-ethyl-2-hexenal, which is crucial for the industrial manufacture of important organic chemicals (Zhao et al., 2018).
Environmental Studies and Toxicology The environmental impact and toxicological aspects of methyl 2-ethylhexanoate and its metabolites, such as their presence in ecosystems and their toxicity, have been a focus of research. This includes studies on its role as a metabolite of plasticizers and its accumulation in the environment (Horn et al., 2004).
Biocatalysis and Green Chemistry Biocatalytic procedures for synthesizing esters, such as 2-ethylhexyl 2-methylhexanoate, using methyl 2-ethylhexanoate, have been developed. These studies contribute to sustainable and green chemical processes (Montiel et al., 2021).
Safety And Hazards
Future Directions
Methyl 2-ethylhexanoate and related compounds are widely used in various industrial applications. For instance, 2-Ethylhexanoic acid is used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents . These metal complexes function as catalysts in polymerizations and for oxidation reactions . They are highly soluble in nonpolar solvents and are often described as salts . They are not ionic but charge-neutral coordination complexes . Their structures are akin to the corresponding acetates .
properties
IUPAC Name |
methyl 2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-7-8(5-2)9(10)11-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICUISADAVMYCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052559 | |
Record name | Methyl 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hexanoic acid, 2-ethyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Methyl 2-ethylhexanoate | |
CAS RN |
816-19-3 | |
Record name | Methyl 2-ethylhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=816-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-ethylhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-ethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-ETHYLHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3100891M19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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